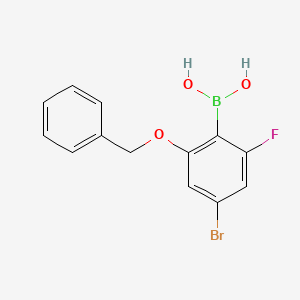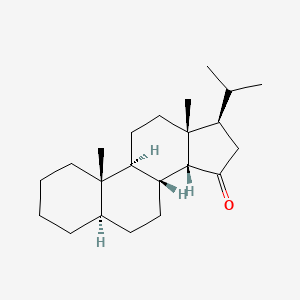
Copper-65
Overview
Description
Copper-65 is an isotope of copper with 29 protons and 36 neutrons . It has an isotopic mass of 64.927790(5) u and a nuclear binding energy of 569.21074364 MeV per nucleus . Copper-65 is stable and has a nuclear spin of 3/2- . It was discovered in 1923 .
Synthesis Analysis
Copper-based nanoparticles can be synthesized using various techniques including wet chemical technique, reverse micelle, biosynthesis, microwave, and sol-gel methods . The size, shape, and surface properties of these nanoparticles can be tailored during synthesis .
Molecular Structure Analysis
Copper-65 has a nuclear magnetic moment of 2.3844(4) μ/μN and a gyromagnetic ratio of 7.6104 x 10^7 rad T^-1 s^-1 . Its nuclear g-factor is 1.5896 and it has a quadrupole moment of -0.204(14) barn (100 fm^2) .
Chemical Reactions Analysis
Copper is known to participate in various chemical reactions. For example, it is used as a catalyst in coupling reactions .
Physical And Chemical Properties Analysis
Copper-65 has a charge radius of 3.9022(14) femtometers . It is a solid at room temperature and has a density of 8.96 g/cm^3 . Its melting point is 1356.6 K and its boiling point is 2840 K .
Scientific Research Applications
Geochemical Proxies and Metallic Cycling : Copper isotopes, including Cu-65, are valuable for studying oxidation-reduction processes and metallic cycling. For instance, research in the Timna Valley, Israel, utilized Cu isotopes to study mineralization in sediment-hosted copper ore deposits. The study showed that Cu isotopes could trace both the oxidation-reduction cycles and mass transfer during sedimentary copper mineralization (Asael, Matthews, Bar-Matthews, & Halicz, 2007).
Tracing Copper Behavior in Soils : Cu-65 isotope ratios have been used as a tracer for biogeochemical processes in soils. A study demonstrated that variations in δ65Cu in soils might be indicative of biogeochemical cycling and geochemical processes, especially in hydromorphic soils influenced by water and groundwater (Bigalke, Weyer, & Wilcke, 2010).
Nutritional Studies : In nutritional research, Cu-65 stable isotope labeling has been used to determine copper absorption from different foods. This approach provides insights into the bioavailability of copper in various food items, essential for understanding dietary requirements (Harvey et al., 2005).
Medical Applications and Radiopharmaceuticals : Copper isotopes, including Cu-65, are of interest in developing radiopharmaceuticals. They have been studied for their stability in vitro and in vivo, which is crucial for biomedical applications (Aleshin et al., 2020).
Cancer Research : Copper isotopes have been studied in the context of human cancers, where changes in copper isotope ratios were observed in tumor tissues. This indicates the potential of copper isotopes in diagnosing and understanding the role of copper in tumor growth and development (Kiss et al., 2020).
Safety And Hazards
Future Directions
High-Entropy Alloys (HEAs), including copper-based alloys, are emerging advanced materials. They offer many opportunities for both academic studies and industrial applications . The research work in this field is truly limitless, and wise alloy design strategies for suitable compositions and processes are especially important .
properties
IUPAC Name |
copper-65 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMFSIKBFXOCR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[65Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931017 | |
| Record name | (~65~Cu)Copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.927789 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper-65 | |
CAS RN |
14119-06-3 | |
| Record name | Copper, isotope of mass 65 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014119063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~65~Cu)Copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Q & A
A: Researchers have employed ⁶⁵Cu as an in vivo tracer to develop a kinetic model of copper metabolism in lactating dairy cows. [] By intravenously administering ⁶⁵Cu and monitoring its distribution in liver, plasma, milk, urine, and feces, scientists can track copper absorption, distribution, and excretion. This method allows for a comprehensive understanding of how dietary copper is utilized and excreted by the animals. []
A: ⁶⁵Cu, alongside Dysprosium (Dy) as a fecal marker, has been used to study copper absorption in humans. [] Researchers administer ⁶⁵Cu and track its excretion to determine the percentage absorbed by the body. This method, while effective, has shown that ⁶⁵Cu and Dy excretion kinetics do not always align perfectly. [] Further research exploring potential differences in absorption kinetics between copper and different markers is necessary.
A: Researchers are developing copper complexes with ⁶⁴Cu, a positron-emitting copper radionuclide, designed to bind to amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] While ⁶⁴Cu allows for diagnostic imaging, utilizing stable ⁶⁵Cu in conjunction with techniques like laser ablation-inductively coupled plasma-mass spectrometry allows researchers to confirm the binding of these complexes to amyloid-β plaques in post-mortem human brain tissue. [] This combined approach helps validate the targeting ability of these complexes for potential use in diagnosing Alzheimer's disease.
A: Scientists used Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with ⁶³Cu and ⁶⁵Cu enriched nitrous-oxide reductase to gain insights into the electronic structure of the CuA center. [] This technique allowed them to determine the copper hyperfine parameters and estimate the copper character in the ground state wave function, providing a better understanding of this important enzyme's active site. []
A: ⁶⁵Cu plays a crucial role in studying the properties of copper-containing materials. For instance, researchers have investigated the scattering of alpha particles from ⁶⁵Cu to understand its nuclear structure and excited states. [] This information is valuable for various applications, including nuclear engineering and materials science.
A: ⁶⁵Cu is used to track copper levels and assess the efficacy of treatment systems in managing contaminated water. For example, a study evaluating a constructed wetland treatment system at the Minto Mine used ⁶⁵Cu to monitor copper removal, revealing a 65% reduction in copper concentration. [] This demonstrates the utility of ⁶⁵Cu in assessing the environmental impact of industrial activities and evaluating remediation strategies.
A: Researchers are exploring the potential of sericin-alginate blends as biosorbents for removing heavy metals from water. [] While not explicitly mentioned in the provided abstract, ⁶⁵Cu could be employed to study the adsorption kinetics and capacity of these biosorbents for copper. This information is crucial for optimizing their design and application in wastewater treatment.
A: ⁶⁵Cu is used as a target material in nuclear physics experiments to study nuclear reactions. For example, researchers have bombarded ⁶⁵Cu with ⁸⁶Kr ions to measure evaporation residue cross sections, providing insights into the dynamics of heavy-ion collisions and the properties of excited nuclei. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

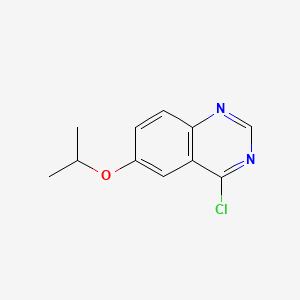
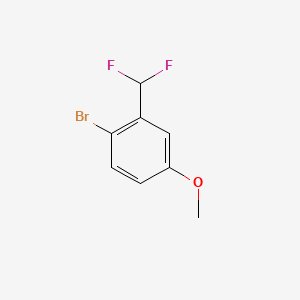
![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)
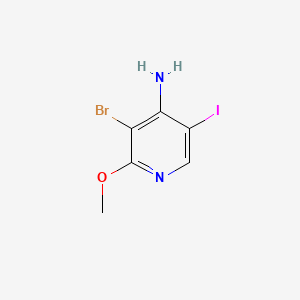

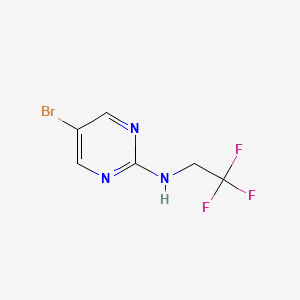
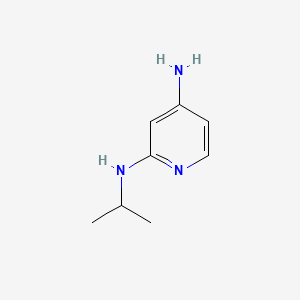
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

